4-(Benzyloxy)-3-chlorophenol molecular weight
4-(Benzyloxy)-3-chlorophenol molecular weight
An In-Depth Technical Guide to 4-(Benzyloxy)-3-chlorophenol: Synthesis, Characterization, and Application in Drug Discovery
Introduction
4-(Benzyloxy)-3-chlorophenol is a phenolic organic compound that serves as a highly versatile and valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a chlorinated phenol ring protected by a benzyl group, presents a unique combination of chemical reactivity and stability. This makes it a critical building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and benzyloxy groups allows for regioselective modifications, providing a scaffold that can be elaborated into a diverse range of potential drug candidates.
This guide provides a comprehensive technical overview of 4-(Benzyloxy)-3-chlorophenol for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide validated, step-by-step protocols for its synthesis and analytical characterization, and explore its applications as a precursor in modern drug discovery programs. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying causality to ensure robust and reproducible outcomes.
Physicochemical Properties and Structural Data
The identity and purity of a synthetic intermediate are paramount for its successful use in multi-step syntheses. 4-(Benzyloxy)-3-chlorophenol is a solid at room temperature, and its key properties are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthetic procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| IUPAC Name | 3-chloro-4-(phenylmethoxy)phenol | [1] |
| CAS Number | 86902-27-4 | [1] |
| Physical Form | Solid | |
| Boiling Point | 384.4°C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
Strategic Synthesis of 4-(Benzyloxy)-3-chlorophenol
The synthesis of 4-(Benzyloxy)-3-chlorophenol is most effectively achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In this context, the key is the selective benzylation of one hydroxyl group of a dihydroxy-chlorobenzene precursor. The choice of starting material is critical for regioselectivity. Using 3-chlorocatechol (3-chloro-1,2-dihydroxybenzene) as the precursor allows for the selective protection of the more sterically accessible hydroxyl group.
Experimental Protocol: Williamson Ether Synthesis
This protocol is designed as a self-validating system. The success of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity is confirmed through rigorous analytical characterization.
Materials and Reagents:
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3-Chlorocatechol
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Benzyl chloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for chromatography mobile phase)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-chlorocatechol (1.0 eq) in anhydrous acetone.
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Causality: Anhydrous conditions are crucial to prevent side reactions involving water, which could hydrolyze the benzyl chloride or interfere with the base. Acetone is an excellent polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.
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Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.
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Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the potassium phenoxide nucleophile. Using a slight excess ensures complete deprotonation. Vigorous stirring is necessary due to the heterogeneous nature of the mixture.
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Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
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Causality: Benzyl chloride is the electrophile. A slow, dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated byproducts. A small excess ensures the complete consumption of the starting catechol.
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Reaction Execution: Heat the mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.
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Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures a constant, controlled reaction temperature. TLC is used to track the consumption of the starting material and the formation of the product.
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Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Causality: The filtration removes the inorganic base. The aqueous wash removes any remaining potassium salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
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Causality: Anhydrous MgSO₄ is a drying agent that removes residual water from the organic phase. Evaporation of the solvent yields the crude product as an oil or solid.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
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Causality: Column chromatography is a standard and effective method for purifying organic compounds. It separates the desired product from unreacted starting materials, byproducts (like the dialkylated ether), and other impurities based on differences in polarity.
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Caption: Workflow for the synthesis of 4-(Benzyloxy)-3-chlorophenol.
Analytical Characterization and Quality Control
Confirming the structure and assessing the purity of the synthesized 4-(Benzyloxy)-3-chlorophenol is a critical step before its use in subsequent research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
1. Structural Elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[2] ¹H NMR will confirm the presence of the aromatic protons on both the phenol and benzyl rings, the benzylic methylene protons (a characteristic singlet), and the phenolic hydroxyl proton. ¹³C NMR will show the correct number of carbon signals corresponding to the molecular structure.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.
2. Purity Assessment:
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] A reversed-phase HPLC method is typically employed for phenolic compounds.
Protocol: HPLC Purity Analysis
This protocol outlines a standard method for determining the purity of the synthesized product.
Instrumentation and Conditions:
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HPLC System: An HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
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Causality: The C18 stationary phase is nonpolar, making it ideal for retaining organic molecules. Acetonitrile is a common organic modifier used to elute the compound. TFA is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm or 280 nm.
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Causality: The benzene rings in the molecule have strong UV absorbance at these wavelengths, providing high sensitivity.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute as needed for analysis.
Step-by-Step Methodology:
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System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
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Sample Injection: Inject the prepared sample solution.
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Gradient Elution: Run a linear gradient to increase the percentage of the organic solvent (B). A typical gradient might be from 5% B to 95% B over 20 minutes.
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Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Analytical workflow for purity assessment by HPLC.
Applications in Drug Development
The utility of 4-(Benzyloxy)-3-chlorophenol in drug discovery stems from its dual functionality as a protected phenol and a modifiable aromatic scaffold.
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As a Protected Intermediate: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl.[1] Phenols are often acidic and nucleophilic, which can interfere with subsequent synthetic steps (e.g., Grignard reactions, lithiations). The benzyl ether is stable to a wide range of reagents but can be readily removed under specific conditions, most commonly via catalytic hydrogenation, to unmask the phenol at a later stage in the synthesis. This strategy is fundamental to the construction of complex molecules.
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As a Bioactive Scaffold: The substituted phenoxy core is a common feature in many biologically active molecules. For example, derivatives of 4-phenoxyphenol have been synthesized and identified as potent androgen receptor (AR) antagonists, which are promising candidates for the treatment of prostate cancer.[4] The 4-(benzyloxy)-3-chloro moiety provides a starting point for creating libraries of such compounds, where modifications can be made to the free hydroxyl group or through further substitution on the aromatic rings to optimize biological activity. Furthermore, the benzyloxy group itself is recognized as an important pharmacophore in drugs targeting the central nervous system.[5]
Conclusion
4-(Benzyloxy)-3-chlorophenol is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, coupled with straightforward yet robust synthetic and analytical protocols, make it an accessible and reliable building block. Understanding the principles behind its synthesis and characterization, as detailed in this guide, empowers researchers to utilize this intermediate with confidence. Its proven applicability as a precursor to complex and biologically active scaffolds underscores its continuing importance in the quest for novel therapeutics.
References
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Cas Number 86902-27-4 | 4-(Benzyloxy)-3-chlorophenol. molecularinfo.com. [Link]
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Synthesis of 4-benzyloxy-3-chlorobenzoic acid. PrepChem.com. [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]
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Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Journal of Chemical and Pharmaceutical Research. [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]


